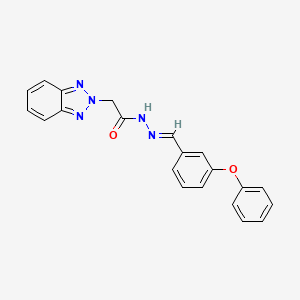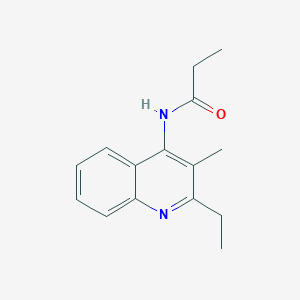![molecular formula C26H29N5O2 B5571565 4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)
4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a morpholine derivative, which is a class of chemical compounds known for their varied applications in pharmacology and organic synthesis.
Synthesis Analysis
- Enaminones Synthesis : Enaminones like 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one were synthesized via a solvent-free method, indicating a potential pathway for similar structures (Bhat et al., 2018).
- Asymmetric Synthesis : Asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones provided a starting material for compounds like piperazine and morpholine derivatives (Van Brabandt et al., 2006).
Molecular Structure Analysis
- The 3D structure of enaminone containing morpholine moiety was confirmed via single-crystal X-ray crystallography, essential for understanding the molecular structure (Bhat et al., 2018).
Chemical Reactions and Properties
- Cyclocondensation : The synthesis of various morpholine and piperazine derivatives involves cyclocondensation reactions (Karimian & Karimian, 2017).
- Multicomponent Reaction Chemistry : The synthesis of morpholine and piperazine rings using multicomponent reactions offers a versatile scaffold synthesis strategy (Patil et al., 2017).
Physical Properties Analysis
- The physical properties of such compounds can be characterized using techniques like differential scanning calorimetry and thermogravimetry, as seen in the study of crystalline structure and stability of morpholine derivatives (Kučerík et al., 2012).
Chemical Properties Analysis
- The chemical properties of morpholine and piperazine derivatives are influenced by their structural motifs, as indicated in their use in drug discovery and synthesis of complex molecules (Feskov et al., 2019).
Scientific Research Applications
Synthesis Applications
Intermediate for Inhibiting Biological Pathways : Morpholine derivatives, closely related to the specified compound, are used as intermediates in the synthesis of inhibitors targeting tumor necrosis factor alpha and nitric oxide pathways. This demonstrates their potential in therapeutic applications, particularly in inflammation and oncology (Lei et al., 2017).
Antibacterial Agent Development : Piperazinyl oxazolidinones, including morpholine derivatives, show significant antibacterial properties, particularly against gram-positive pathogens. This includes efficacy against methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Tucker et al., 1998).
Pharmacophore for PI3K and PIKKs Inhibition : Morpholine and its derivatives, due to their ability to form key hydrogen bonding interactions, serve as privileged pharmacophores in the inhibition of PI3K and PIKKs, essential for cellular growth and proliferation. This underscores their role in developing cancer therapeutics (Hobbs et al., 2019).
Biological Activity and Pharmaceutical Development
Enzyme Inhibitory Activity : Certain morpholine derivatives demonstrate enzyme inhibitory activity, such as inhibition of soybean 15-lipoxygenase, suggesting their potential in developing anti-inflammatory agents (Karimian et al., 2015).
Antihypertensive Agents : The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has resulted in compounds showing antihypertensive activity, illustrating the versatile therapeutic applications of morpholine derivatives (Bayomi et al., 1999).
Transfection Agents for Gene Delivery : Phosphorus dendrimers with morpholine and other amine terminal groups have shown promise as low cytotoxicity transfection agents, capable of delivering DNA into cells. This application is critical for gene therapy and biotechnological research (Padié et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c32-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)30-15-13-29(14-16-30)23-11-12-27-26(28-23)31-17-19-33-20-18-31/h1-12,24H,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKOGHKMXULQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)
![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)
![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)
![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)
![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)
![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)
![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)
